6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile
Description
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile is a pyridine-3-carbonitrile derivative characterized by a pyridine core substituted with a carbonitrile group at position 2. At position 6, it features an azetidin-1-yl moiety further functionalized with a 2-methylpyridin-4-yloxy group.
Properties
IUPAC Name |
6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-6-13(4-5-17-11)20-14-9-19(10-14)15-3-2-12(7-16)8-18-15/h2-6,8,14H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSJCJFSCXUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of this compound typically involves the reaction of a substituted pyridine derivative with an azetidine intermediate. Initial steps might include the activation of the pyridine ring, followed by nucleophilic substitution to introduce the azetidine moiety. Reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yields and purity.
Industrial Production Methods For industrial-scale production, optimizations might focus on the efficient use of starting materials, minimizing by-products, and employing catalytic processes to lower costs and environmental impact. Common approaches involve multi-step synthesis with thorough purification stages, such as column chromatography or recrystallization, to achieve the desired compound quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes This compound is versatile in its chemical reactivity. It can undergo:
Substitution reactions, particularly nucleophilic substitutions due to the electron-deficient nitrile group.
Oxidation and reduction reactions, where the nitrogen-containing heterocycles offer sites for electron transfer.
Common Reagents and Conditions Typical reagents might include strong bases or acids for substitution reactions, oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride for redox processes.
Major Products Formed Reaction with various nucleophiles can yield substituted azetidine derivatives. Oxidation can lead to N-oxide formation, while reduction might result in the cleavage of the nitrile to primary amines or other nitrogen-containing fragments.
Scientific Research Applications
6-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile has significant potential across several fields:
Chemistry: Its reactivity is leveraged to develop novel synthetic pathways and to study reaction mechanisms.
Biology: It can serve as a ligand in biochemical assays or as a probe to investigate biological processes involving nitrogen heterocycles.
Medicine: Potential pharmacological properties might be explored for drug discovery, targeting receptors or enzymes due to its unique structure.
Industry: Used in material science for the development of new polymers or as a precursor in manufacturing specialty chemicals.
Mechanism of Action
The compound’s effects are primarily dictated by its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of the nitrile group and azetidine moiety allows it to form strong non-covalent interactions, such as hydrogen bonds or pi-stacking, which can modulate biological activity. Molecular docking studies often reveal pathways involved in its mechanism of action, highlighting how it might inhibit or activate specific proteins.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key pyridine-3-carbonitrile derivatives and their structural distinctions:
Data Tables
Table 1: Structural Comparison of Pyridine-3-carbonitrile Derivatives
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